![molecular formula C16H20BrN5O B2492671 4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2320662-64-2](/img/structure/B2492671.png)
4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those substituted with bromo groups and other functional groups, involves various chemical strategies. These may include alkylation, cyclization, and cross-coupling reactions, which are foundational in constructing the pyrimidine core and introducing various substituents at specific positions on the ring. The specific synthesis route for "4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine" can be inferred from general methods used to synthesize similar compounds, involving steps like direct halogenation, nucleophilic substitution, and the introduction of methoxy groups through reactions with appropriate reagents (Brown & Waring, 1974).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, a six-membered ring containing nitrogen atoms at positions 1 and 3. This core structure can be further modified by substituents like bromo, methoxy, and methyl groups, which influence the compound's electronic properties and molecular conformation. Studies on similar compounds have provided insights into hydrogen bonding, pi-stacking interactions, and the impact of substitutions on the pyrimidine ring's geometry and electronic distribution (Glidewell, Low, Melguizo, & Quesada, 2003).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which is fundamental in modifying the pyrimidine ring by introducing or replacing substituents. The presence of a bromo group, for instance, makes the compound susceptible to reactions with nucleophiles, leading to the substitution of the bromo group with other groups, thereby altering the compound's chemical properties. The reactivity of these compounds towards different reagents is a crucial aspect of their chemical behavior, influencing their potential applications in synthesis and drug development (Rasmussen, Plas, Grotenhuis, & Koudijs, 1978).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting point, solubility, and crystalline structure, are significantly influenced by their molecular structure and substituents. The introduction of groups like bromo, methoxy, and methyl affects the compound's polarity, solubility in various solvents, and its crystalline form, which are critical parameters in the context of material science and pharmaceutical formulation (Zhukhlistova & Tishchenko, 2001).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are determined by the pyrimidine ring's electronic structure and the nature of its substituents. For instance, the presence of electronegative substituents like bromo can affect the electron density on the pyrimidine ring, influencing its reactivity patterns. The study of these properties is essential for understanding the compound's behavior in chemical reactions and its interactions with biological molecules (Brown & Forster, 1966).
properties
IUPAC Name |
4-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O/c1-11-12(2)20-10-21-15(11)23-9-13-3-5-22(6-4-13)16-18-7-14(17)8-19-16/h7-8,10,13H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGHMZJNNBXIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=C(C=N3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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